molecular formula C20H13ClN6 B10772727 Benzo[c]-2,6-naphthyridin-5-amine, N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)-

Benzo[c]-2,6-naphthyridin-5-amine, N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)-

Cat. No.: B10772727
M. Wt: 372.8 g/mol
InChI Key: WNOHFJIMKSDPHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “PMID21982499C14k” involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and specific to the research protocols followed by the developers .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. typical industrial synthesis would involve scaling up the laboratory procedures, ensuring consistency, purity, and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: Compound “PMID21982499C14k” undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Compound “PMID21982499C14k” has several scientific research applications:

    Chemistry: Used as a tool compound to study kinase inhibition and its effects on cellular processes.

    Biology: Employed in research to understand the role of Pim kinases in cell survival and proliferation.

    Medicine: Investigated for its potential therapeutic effects in treating cancers that involve overexpression of Pim kinases.

    Industry: Potential applications in developing targeted cancer therapies and diagnostic tools.

Mechanism of Action

The mechanism of action of compound “PMID21982499C14k” involves the inhibition of Pim1 and Pim2 kinases. These kinases regulate various cellular processes, including the cell cycle, apoptosis, and transcriptional activity. By inhibiting these kinases, the compound disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Molecular Targets and Pathways:

Properties

Molecular Formula

C20H13ClN6

Molecular Weight

372.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)benzo[c][2,6]naphthyridin-5-amine

InChI

InChI=1S/C20H13ClN6/c21-16-6-1-2-7-17(16)25-20-13-8-9-22-10-15(13)12-4-3-5-14(18(12)26-20)19-23-11-24-27-19/h1-11H,(H,25,26)(H,23,24,27)

InChI Key

WNOHFJIMKSDPHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C3C=CN=CC3=C4C=CC=C(C4=N2)C5=NC=NN5)Cl

Origin of Product

United States

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